molecular formula C17H13N5O4S B2796048 2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine CAS No. 866149-40-8

2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine

Cat. No.: B2796048
CAS No.: 866149-40-8
M. Wt: 383.38
InChI Key: GCZQCULHAHNHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with an allyl group at position 4, a 1,3-benzodioxol-5-yl moiety at position 5, and a sulfanyl-linked 3-nitropyridine group at position 2.

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S/c1-2-8-21-15(11-5-6-13-14(9-11)26-10-25-13)19-20-17(21)27-16-12(22(23)24)4-3-7-18-16/h2-7,9H,1,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZQCULHAHNHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SC2=C(C=CC=N2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine (CAS No: 866149-40-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N5O4SC_{17}H_{13}N_{5}O_{4}S with a molecular weight of 383.38 g/mol. Its structure features a triazole ring, a sulfanyl group, and a benzodioxole moiety, which are significant for its pharmacological properties.

PropertyValue
Boiling Point609.3 ± 65.0 °C (Predicted)
Density1.53 ± 0.1 g/cm³ (Predicted)
pKa-0.25 ± 0.10 (Predicted)

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential pharmacological agent with applications in various therapeutic areas:

1. Antimicrobial Activity:
Compounds containing triazole and sulfanyl groups have been studied for their antimicrobial properties. The presence of the triazole ring is associated with antifungal activity, while the sulfanyl group may enhance interactions with microbial targets.

2. Anticancer Potential:
Research indicates that benzodioxole derivatives exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. The specific mechanisms often involve the modulation of signaling pathways critical for tumor growth.

3. Enzyme Inhibition:
This compound may act as an inhibitor for various enzymes, including alpha-amylase, which is relevant in diabetes management. In vitro studies have shown that similar compounds can effectively inhibit alpha-amylase activity, thus potentially aiding in blood sugar regulation.

The biological mechanisms through which this compound exerts its effects include:

  • Interaction with Protein Kinases: The triazole moiety may interact with protein kinases involved in cancer progression.
  • Enzyme Inhibition: Inhibition of alpha-amylase can lead to reduced glucose absorption.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Study on Alpha-Amylase Inhibition:
A study demonstrated that benzodioxole derivatives exhibited significant alpha-amylase inhibition with IC50 values ranging from 0.68 µM to over 150 µM for normal cell lines, suggesting their potential as safe therapeutic agents for diabetes management .

Anticancer Studies:
In vivo studies indicated that related benzodioxole compounds significantly reduced tumor growth in xenograft models when administered orally. For example, compounds similar to the one showed promising results against aggressive cancer types .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazole Core

Pyridinyl Derivatives

Compounds such as 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a–6c) () replace the benzodioxol group with pyridinyl substituents. Key differences include:

  • Melting Points : Pyridinyl derivatives exhibit higher melting points (161–184°C) compared to benzodioxol analogues (e.g., 109–111°C for acetic acid derivatives in ), likely due to stronger π-π stacking in pyridine-containing structures.
  • Synthetic Yields : Acetamide derivatives (6a–6c) show yields of 50–83%, influenced by the electron-withdrawing nature of pyridine versus benzodioxol .
Furan and Benzotriazole Analogues
  • 2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(1,3-benzodioxol-5-yl)acetamide () replaces benzodioxol with furan. Molecular weight (384.41 g/mol) is comparable to the target compound .
  • Benzotriazole Derivatives () introduce a benzotriazole group, enhancing steric bulk and possibly reducing solubility in polar solvents due to increased hydrophobicity .

Functional Group Modifications

Nitro Group Positional Isomerism
  • 4-{5-[(4-Nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine () positions the nitro group on a benzyl substituent rather than pyridine. This alters electronic effects, with the para-nitrobenzyl group increasing molecular dipole moments compared to 3-nitropyridine .
Acetamide vs. Nitropyridine Linkages
  • Acetamide-terminated analogues (e.g., ) exhibit lower molecular weights (e.g., 6a: ~331 g/mol) and higher solubility in aqueous-ethanol mixtures due to hydrogen-bonding capacity. In contrast, the nitro group in the target compound may enhance electrophilic reactivity, favoring interactions with biological nucleophiles .

Physicochemical and Spectral Properties

  • NMR Profiles : The target compound’s ¹H-NMR would display distinct benzodioxol protons (δ 5.9–6.0 for methylenedioxy) and deshielded pyridine protons (δ 8.5–9.0 for nitro-adjacent hydrogens). This contrasts with pyridinyl derivatives (δ 7.5–8.5 for pyridine-H) and furan analogues (δ 6.3–7.2 for furan-H) .
  • Crystallographic Challenges : The nitro group and benzodioxol moiety may introduce disorder in crystal structures, necessitating advanced refinement tools like SHELXL () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.